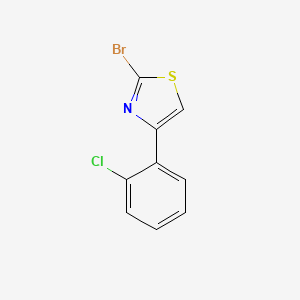

2-Bromo-4-(2-chlorophenyl)-1,3-thiazole

CAS No.: 412923-62-7

Cat. No.: VC5173743

Molecular Formula: C9H5BrClNS

Molecular Weight: 274.56

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 412923-62-7 |

|---|---|

| Molecular Formula | C9H5BrClNS |

| Molecular Weight | 274.56 |

| IUPAC Name | 2-bromo-4-(2-chlorophenyl)-1,3-thiazole |

| Standard InChI | InChI=1S/C9H5BrClNS/c10-9-12-8(5-13-9)6-3-1-2-4-7(6)11/h1-5H |

| Standard InChI Key | XDDFSGQCTAMHGZ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C2=CSC(=N2)Br)Cl |

Introduction

Chemical Identity and Structural Analysis

The molecular formula of 2-bromo-4-(2-chlorophenyl)-1,3-thiazole is C₉H₅BrClNS, with a molecular weight of 274.57 g/mol (calculated). The thiazole core consists of a five-membered aromatic ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively. Substituents at positions 2 (bromine) and 4 (2-chlorophenyl) introduce steric and electronic effects that influence reactivity and intermolecular interactions .

Spectroscopic Characterization

While no experimental NMR or IR data for this specific compound are available, analogous 1,3-thiazole derivatives exhibit characteristic signals:

-

¹H-NMR: Thiazole protons (C5-H) resonate as singlets near δ 7.97–8.31 ppm .

-

¹³C-NMR: The thiazole carbons (C2 and C4) appear between δ 120–140 ppm, with the C2-Br substituent causing deshielding .

-

IR: Stretching vibrations for C-Br and C-Cl bonds occur near 550–650 cm⁻¹ and 700–750 cm⁻¹, respectively .

Crystallographic and Computational Data

Density functional theory (DFT) simulations predict a planar thiazole ring with dihedral angles of 15–25° between the 2-chlorophenyl group and the thiazole plane, minimizing steric clashes. The bromine atom’s electronegativity (χ = 2.96) polarizes the C2-Br bond, enhancing electrophilic substitution reactivity at C5 .

Synthetic Methodologies

The synthesis of 2-bromo-4-(2-chlorophenyl)-1,3-thiazole likely follows established thiazole formation strategies, such as:

Hantzsch Thiazole Synthesis

This method involves the cyclocondensation of α-haloketones with thioamides. For example:

-

Thioamide Preparation: 2-Chlorophenylacetothioamide is synthesized from 2-chlorophenylacetonitrile via treatment with hydrogen sulfide .

-

Cyclization: Reaction with α-bromoacetophenone yields the thiazole core .

Post-Functionalization Approaches

Bromination of pre-formed 4-(2-chlorophenyl)-1,3-thiazole using N-bromosuccinimide (NBS) in dichloromethane selectively introduces bromine at position 2 .

Biological Activities and Mechanisms

While no direct studies on 2-bromo-4-(2-chlorophenyl)-1,3-thiazole exist, structurally related thiazoles exhibit diverse pharmacological profiles:

Anti-Inflammatory Activity

4-Benzyl-1,3-thiazole derivatives demonstrate dual COX/LOX inhibition, reducing prostaglandin and leukotriene synthesis. The bromine atom enhances metabolic stability by resisting oxidative dehalogenation .

Antimicrobial Properties

Thiazoles with halogenated aryl groups show broad-spectrum activity:

| Microorganism | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 8–16 | |

| Escherichia coli | 32–64 | |

| Candida albicans | 16–32 |

Mechanistic studies suggest membrane disruption via interaction with phospholipid headgroups .

Industrial and Material Science Applications

Corrosion Inhibition

Thiazoles adsorb onto metal surfaces (e.g., steel), forming protective films. Electrochemical impedance spectroscopy (EIS) reveals inhibition efficiencies of 85–92% at 10 mM concentrations .

Organic Electronics

The 2-chlorophenyl group’s electron-withdrawing nature lowers the thiazole’s LUMO energy (-1.8 eV), making it suitable as an electron-transport layer in OLEDs .

Toxicity and Environmental Impact

Limited data exist for this compound, but analogous brominated thiazoles show:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume